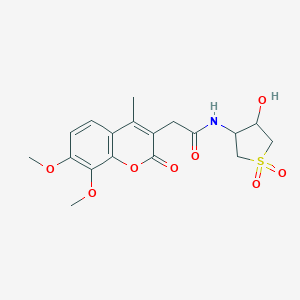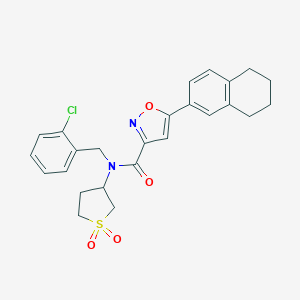![molecular formula C21H20ClNO7 B264298 methyl 2-{[(6-chloro-3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B264298.png)
methyl 2-{[(6-chloro-3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[(6-chloro-3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5-dimethoxybenzoate is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is a member of the benzamide class of compounds and is also referred to as a benzoylphenylurea derivative.
Mechanism of Action
The exact mechanism of action of this compound is not fully understood. However, it has been shown to inhibit the activity of various enzymes and proteins involved in inflammation, tumor growth, and angiogenesis. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Methyl 2-{[(6-chloro-3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5-dimethoxybenzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines and to inhibit the activity of various enzymes involved in inflammation. Additionally, it has been shown to inhibit the growth of tumors and to inhibit angiogenesis. It has also been shown to have neuroprotective effects, potentially through its antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using methyl 2-{[(6-chloro-3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5-dimethoxybenzoate in lab experiments is its well-established synthesis method. Additionally, its potential therapeutic applications make it an interesting compound to study. One limitation of using this compound is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research on methyl 2-{[(6-chloro-3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5-dimethoxybenzoate. One area of interest is its potential use in treating neurodegenerative diseases. Additionally, further research could be done to better understand its mechanism of action and to identify potential new therapeutic applications. Finally, research could be done to optimize the synthesis method for this compound, potentially leading to more efficient and cost-effective production methods.
Synthesis Methods
The synthesis of this compound involves the reaction of 3-methyl-4-hydroxycoumarin with ethyl chloroformate to produce ethyl 6-chloro-3-methyl-4-oxo-2H-chromene-8-carboxylate. This intermediate is then reacted with 4,5-dimethoxy-2-nitrobenzoic acid to produce the final product, methyl 2-{[(6-chloro-3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5-dimethoxybenzoate.
Scientific Research Applications
Methyl 2-{[(6-chloro-3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5-dimethoxybenzoate has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. Additionally, it has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Molecular Formula |
C21H20ClNO7 |
|---|---|
Molecular Weight |
433.8 g/mol |
IUPAC Name |
methyl 2-[(6-chloro-3-methyl-1-oxo-4H-isochromene-3-carbonyl)amino]-4,5-dimethoxybenzoate |
InChI |
InChI=1S/C21H20ClNO7/c1-21(10-11-7-12(22)5-6-13(11)19(25)30-21)20(26)23-15-9-17(28-3)16(27-2)8-14(15)18(24)29-4/h5-9H,10H2,1-4H3,(H,23,26) |
InChI Key |
NDDKYJXARNRGFO-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C=CC(=C2)Cl)C(=O)O1)C(=O)NC3=CC(=C(C=C3C(=O)OC)OC)OC |
Canonical SMILES |
CC1(CC2=C(C=CC(=C2)Cl)C(=O)O1)C(=O)NC3=CC(=C(C=C3C(=O)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264217.png)
![1-[2-(dimethylamino)ethyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264219.png)
![7-Fluoro-1-(4-fluorophenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B264220.png)
![(6E)-6-[4-(2,3,5-trimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B264223.png)

![1-{[1-(3-chlorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}acetone](/img/structure/B264236.png)


![(6Z)-6-[11,12-dimethyl-10-(pyridin-2-ylmethyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,11-tetraen-4-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B264244.png)

![2-[4-(5-cyano-3,3,8-trimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-1-piperazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B264248.png)
![N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B264274.png)
![3-(3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)propanamide](/img/structure/B264284.png)
![3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}propanamide](/img/structure/B264288.png)